molecular formula C17H23N3O6 B033673 3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid CAS No. 34152-86-8

3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid

Cat. No. B033673
CAS RN: 34152-86-8
M. Wt: 365.4 g/mol
InChI Key: OLTJNTLCZYWHKR-HNNXBMFYSA-N
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Description

3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid is a chemical compound with the CAS Number: 3588-63-4 . It has a molecular weight of 251.28 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains multiple functional groups, including a butanoic acid group, two acetyl groups, and a phenylmethoxycarbonylamino group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-11(2)15(16(23)24)20-14(22)9-18-13(21)8-19-17(25)26-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTJNTLCZYWHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395912
Record name Z-Gly-Gly-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid

CAS RN

34152-86-8
Record name Z-Gly-Gly-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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